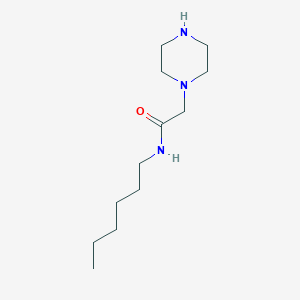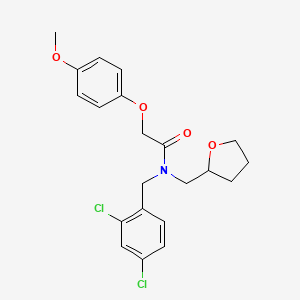
N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of dichlorobenzyl, methoxyphenoxy, and tetrahydrofuran-2-ylmethyl groups attached to an acetamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „N-(2,4-Dichlorbenzyl)-2-(4-Methoxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid“ beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von Zwischenprodukten wie 2,4-Dichlorbenzylchlorid, 4-Methoxyphenol und Tetrahydrofuran-2-ylmethylamin beginnen. Diese Zwischenprodukte werden dann unter kontrollierten Bedingungen nukleophilen Substitutionen, Veresterungen und Amidierungsreaktionen unterzogen, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld würde die Produktion dieser Verbindung eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung beinhalten. Der Prozess würde auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die gewünschte Verbindung zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
„N-(2,4-Dichlorbenzyl)-2-(4-Methoxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid“ kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.
Reduktion: Die Acetamidgruppe kann zu einem Amin reduziert werden.
Substitution: Die Dichlorbenzylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation der Methoxygruppe 4-Methoxybenzoesäure ergeben, während die Reduktion der Acetamidgruppe das entsprechende Amin erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als potenziell bioaktive Verbindung zur Untersuchung von Zellprozessen.
Medizin: Als Kandidat für die Medikamentenentwicklung, insbesondere für seine potenziellen antimikrobiellen oder krebshemmenden Eigenschaften.
Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika oder Agrochemikalien.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
Der Wirkungsmechanismus von „N-(2,4-Dichlorbenzyl)-2-(4-Methoxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid“ hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen physiologischen Wirkungen führen. Die beteiligten molekularen Ziele und Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dichlorbenzyl)-2-(4-Hydroxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid
- N-(2,4-Dichlorbenzyl)-2-(4-Methoxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)propionamid
Einzigartigkeit
Die Einzigartigkeit von „N-(2,4-Dichlorbenzyl)-2-(4-Methoxyphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid“ liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H23Cl2NO4 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO4/c1-26-17-6-8-18(9-7-17)28-14-21(25)24(13-19-3-2-10-27-19)12-15-4-5-16(22)11-20(15)23/h4-9,11,19H,2-3,10,12-14H2,1H3 |
InChI-Schlüssel |
HSRJNVXXMCPMII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)
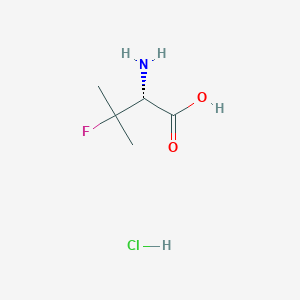
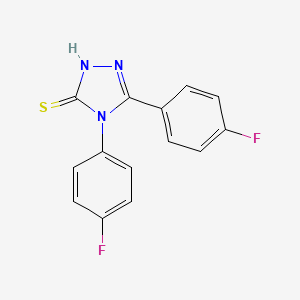

![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

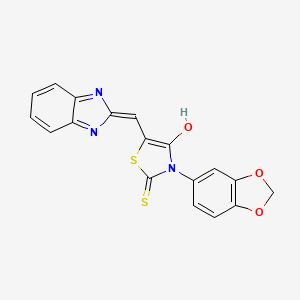
![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)




